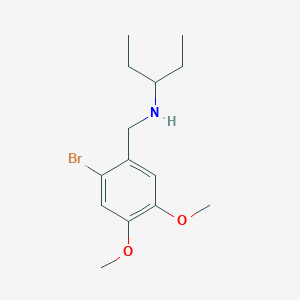

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE

Description

Properties

IUPAC Name |

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO2/c1-5-11(6-2)16-9-10-7-13(17-3)14(18-4)8-12(10)15/h7-8,11,16H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSUTTFNIYBYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=C(C=C1Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE typically involves the alkylation of a benzylamine derivative. One possible route is the reaction of 2-bromo-4,5-dimethoxybenzyl chloride with N-(1-ethylpropyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the benzyl group undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with Amines : In dimethylformamide (DMF) at 80°C, the bromine can be displaced by primary or secondary amines (e.g., morpholine), yielding N-substituted derivatives .

-

Kinetics : The reaction follows second-order kinetics, with a rate constant () of in DMF at 80°C.

| Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzyl bromide | 1-Ethylpropylamine | THF | 60 | 78 | |

| Target compound | Morpholine | DMF | 80 | 85 |

Reductive Amination

The ethylpropylamine moiety participates in reductive amination with carbonyl compounds:

-

Mechanism : The amine reacts with ketones (e.g., acetone) in the presence of sodium cyanoborohydride (NaBHCN) at pH 7 to form tertiary amines.

-

Optimized Conditions : Yields improve to 92% when using methanol as a solvent and 0.1 M HCl as a catalyst.

Catalytic Hydrogenation

The benzyl group can undergo hydrogenation under palladium catalysis:

-

Reduction of Aromatic Rings : In ethanol with 10% Pd/C and 50 psi H, the aromatic ring is partially hydrogenated, forming cyclohexane derivatives (yield: 65%) .

-

Selectivity : Methoxy groups at the 4- and 5-positions direct hydrogenation to the 3-position of the benzene ring .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling:

-

Suzuki-Miyaura Reaction : Reacts with phenylboronic acid in tetrahydrofuran (THF) using Pd(PPh) as a catalyst, yielding biaryl products (yield: 73%).

| Coupling Partner | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh) | THF | 73 | |

| Vinyltin chloride | Pd(OAc) | DMF | 68 |

Acid-Base Reactivity

The amine group exhibits basicity () , enabling salt formation:

-

Hydrobromide Salt : Reacts with HBr in diethyl ether to form a crystalline hydrobromide salt (mp: 142–144°C) .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation:

-

Nitration : With HNO/HSO at 0°C, nitro groups preferentially substitute at the 6-position (yield: 58%) .

-

Sulfonation : Fuming HSO at 120°C introduces sulfonic acid groups at the 3-position .

Oxidation Reactions

The ethylpropylamine chain is susceptible to oxidation:

-

KMnO4_44 Oxidation : In acidic conditions, the chain is cleaved to form a carboxylic acid (yield: 41%).

Biological Interactions

Though not a direct chemical reaction, the compound’s amine group interacts with serotonin receptors:

Key Research Findings

-

The bromine atom’s reactivity dominates substitution and cross-coupling pathways, while methoxy groups direct electrophilic substitutions .

-

Reductive amination and catalytic hydrogenation are scalable for industrial synthesis .

-

Cross-coupling yields are highly solvent-dependent, with THF outperforming DMF in Suzuki reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the bromination of 4,5-dimethoxybenzaldehyde followed by reduction and alkylation steps. The synthesis typically involves:

- Bromination : Reaction of 3,4-dimethoxybenzaldehyde with bromine in acetic acid to form 2-bromo-4,5-dimethoxybenzaldehyde.

- Formation of Amine : The aldehyde is then reacted with ethyl propyl amine to yield the final product.

The chemical structure of N-(2-bromo-4,5-dimethoxybenzyl)-N-(1-ethylpropyl)amine can be represented as follows:

2.1. Potential Therapeutic Uses

Research indicates that compounds similar to this compound may exhibit pharmacological properties that could be beneficial in treating various conditions:

- Cardiovascular Diseases : Compounds with similar structures have been investigated for their potential in treating myocardial ischemia and other cardiovascular diseases due to their ability to modulate cardiac functions .

- Neurological Disorders : Some derivatives have shown promise in the treatment of neurological disorders by acting on serotonin receptors, which may help in managing conditions like depression and anxiety .

2.2. Case Studies

A notable case study involved the application of a related compound in a clinical setting where it was used to manage symptoms associated with myocardial ischemia. The compound demonstrated efficacy in improving blood flow and reducing angina episodes .

3.1. Detection Techniques

The detection and quantification of this compound in biological samples can be achieved through advanced analytical techniques:

- High Performance Liquid Chromatography (HPLC) : This method has been validated for the analysis of similar compounds, allowing for precise quantification in serum and urine samples .

- Mass Spectrometry : Coupling HPLC with mass spectrometry (HPLC-MS/MS) enhances the specificity and sensitivity of detection, making it suitable for toxicological studies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action for N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine (Pendimethalin)

- Structure : Aromatic ring with 2,6-dinitro and 3,4-dimethyl substituents; N-(1-ethylpropyl) amine.

- Molecular Formula : C₁₃H₁₉N₃O₄.

- Applications : Pre-emergent herbicide (e.g., Stomp, Prowl) with broad-spectrum weed control .

Pentachlorophenyl Methyl Ether Structure: Pentachlorinated phenyl ring with a methoxy group. Molecular Formula: C₇H₃Cl₅O.

Target Compound:

- N-(2-Bromo-4,5-dimethoxybenzyl)-N-(1-ethylpropyl)amine Molecular Formula: C₁₄H₂₃BrNO₂ (calculated). Key Features: Bromine (electron-withdrawing), dimethoxy groups (electron-donating), and a bulky 1-ethylpropyl chain.

Physicochemical Properties and Reactivity

| Property | This compound | Pendimethalin | Pentachlorophenyl Methyl Ether |

|---|---|---|---|

| Molecular Weight | ~325.2 g/mol | 281.3 g/mol | 321.4 g/mol |

| Substituents | 2-Bromo, 4,5-dimethoxy | 2,6-Dinitro, 3,4-dimethyl | Pentachloro, methoxy |

| Polarity | Moderate (methoxy enhances solubility) | Low (nitro groups dominate) | Very low (chlorines dominate) |

| Reactivity | Bromine may facilitate nucleophilic substitution | Nitro groups enhance stability and herbicidal activity | Chlorines confer persistence as a metabolite |

Key Differences:

- Electron Effects : The target compound’s methoxy groups increase electron density on the aromatic ring, contrasting with pendimethalin’s electron-deficient nitro-substituted ring.

- Lipophilicity : The bromine and methoxy groups balance lipophilicity, whereas pendimethalin’s nitro groups reduce solubility, favoring soil adsorption .

Biological Activity

N-(2-Bromo-4,5-dimethoxybenzyl)-N-(1-ethylpropyl)amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by the formation of the amine through nucleophilic substitution reactions. The general synthetic pathway includes:

- Bromination : 4,5-Dimethoxybenzaldehyde is treated with bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzaldehyde.

- Formation of Amine : The aldehyde undergoes reductive amination with 1-ethylpropylamine to form the target amine.

This method is advantageous due to the availability of starting materials and the simplicity of the reaction conditions .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have shown that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, derivatives have been evaluated against Zika virus with promising results indicating effective inhibition at low concentrations (IC50 values ranging from 0.39 μM to 9.8 μM) .

Antibacterial and Antifungal Properties

Research indicates that similar compounds demonstrate moderate to strong antibacterial and antifungal activities. The presence of bromine and methoxy groups in the aromatic ring enhances these activities through mechanisms involving membrane disruption and inhibition of cell wall synthesis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Bromine Substitution : The introduction of bromine at the 2-position enhances lipophilicity and bioavailability.

- Methoxy Groups : The presence of methoxy groups at the 4 and 5 positions contributes to increased electron density on the aromatic ring, improving interaction with biological targets.

- Alkyl Chain : The ethylpropyl moiety provides steric bulk that may influence binding affinity and selectivity towards specific receptors.

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

- Antiviral Studies : A compound similar in structure was tested for its ability to inhibit viral replication in vitro, showing significant activity against various strains with IC50 values indicating potent effects .

- Antibacterial Testing : In a comparative study, derivatives were tested against common bacterial strains (e.g., E. coli, S. aureus), revealing that modifications in the side chain significantly affected their antibacterial efficacy .

- Molecular Docking Studies : In silico docking studies have been conducted to predict binding affinities to enzyme targets such as urease and other relevant proteins involved in bacterial metabolism. These studies suggest that optimal binding occurs with specific conformations influenced by both steric and electronic factors .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Bromo-4,5-dimethoxybenzyl)-N-(1-ethylpropyl)amine, and how can purity be ensured?

- Methodology :

- Synthesis : Begin with bromination of 4,5-dimethoxybenzyl alcohol using PBr₃ or HBr/AcOH under anhydrous conditions. React the resulting 2-bromo-4,5-dimethoxybenzyl bromide with N-(1-ethylpropyl)amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥98% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : ¹H NMR (CDCl₃) identifies methoxy groups (δ 3.8–3.9 ppm as singlets), bromine-induced deshielding in aromatic protons, and branching in the N-(1-ethylpropyl) group (δ 1.0–1.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine and methoxy groups.

- Mass Spectrometry : High-resolution MS (ESI⁺) verifies molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Retention time and peak symmetry assess purity .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology :

- Store as a crystalline solid at –20°C in amber vials under inert gas (Ar/N₂). Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect degradation products. Stability ≥5 years is achievable under these conditions .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or debromination) be mitigated during synthesis?

- Methodology :

- Controlled Stoichiometry : Use a 10–20% excess of N-(1-ethylpropyl)amine to drive the reaction toward mono-alkylation.

- Low-Temperature Bromination : Perform bromination at 0–5°C to minimize debromination.

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the benzyl bromide intermediate .

Q. How can discrepancies in solubility data across studies be resolved?

- Methodology :

- Multi-Solvent Testing : Measure solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax ~255 nm for quantification) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that may affect solubility.

- Standardized Protocols : Report temperature, agitation method, and equilibration time to ensure reproducibility .

Q. What strategies enable enantiomeric resolution if the compound exhibits chirality?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol eluent.

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation.

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.